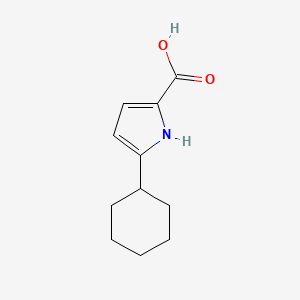

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h6-8,12H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJRKTLJUWDXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the pyrrole scaffold remains a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and presence in a myriad of biologically active molecules. The introduction of lipophilic moieties, such as a cyclohexyl group, can profoundly influence the physicochemical properties of the parent molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a molecule of significant interest for researchers and drug development professionals.

While extensive experimental data for this specific compound is not broadly published, this document leverages established theoretical principles and predictive modeling, grounded in the well-understood chemistry of its constituent functional groups. We will explore its fundamental properties, provide detailed, field-proven experimental protocols for their determination, and offer insights into the expected spectroscopic signatures of this compound. This guide is designed to be a practical resource, blending predictive data with the rigorous experimental validation required in a research and development setting.

Molecular Structure and Inherent Chemical Features

The foundational step in characterizing any molecule is a thorough understanding of its structure. 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.246 g/mol , possesses a unique combination of a planar, aromatic pyrrole ring and a bulky, non-polar cyclohexyl group.[1] The carboxylic acid functionality at the 2-position of the pyrrole ring introduces a site for hydrogen bonding and ionization, which is critical to its aqueous solubility and potential biological interactions.

The interplay between the lipophilic cyclohexyl substituent and the polar carboxylic acid group is expected to bestow an amphiphilic character upon the molecule. The cyclohexyl group can significantly impact the molecule's physical and chemical properties, such as its boiling point, solubility, and reactivity.[2]

Diagram: Molecular Structure of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Caption: A stepwise workflow for determining the melting point via the capillary method.

Aqueous Solubility: Thermodynamic Shake-Flask Method

Expertise & Experience: Thermodynamic solubility is the gold standard for determining the equilibrium solubility of a compound, which is a critical parameter for predicting its oral bioavailability. [3][4]The shake-flask method, while time-consuming, provides the most accurate and reliable data. [3][5] Protocol:

-

Sample Preparation: Add an excess amount of solid 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic physiological conditions). [6]2. Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at the specific pH and temperature.

pKa Determination: Potentiometric Titration

Expertise & Experience: The pKa value is essential for understanding a molecule's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise and widely used method for pKa determination. [7][8][9][10] Protocol:

-

Solution Preparation: Prepare a solution of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid of known concentration in a suitable solvent system (e.g., water with a co-solvent if solubility is low).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides a detailed picture of a molecule's structure and is indispensable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR will provide characteristic signals.

-

¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. [11][12][13][14]The protons on the pyrrole ring will resonate in the aromatic region (around 6-7 ppm), and the protons of the cyclohexyl group will appear in the upfield aliphatic region (typically 1-2 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be highly deshielded, with a characteristic chemical shift in the range of 160-185 ppm. [11][14][15]The carbons of the pyrrole ring will appear in the aromatic region, while the cyclohexyl carbons will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is excellent for identifying functional groups. The spectrum of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group.

-

A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. [16][17][18][19]* A strong, sharp C=O stretching absorption will be present between 1690 and 1760 cm⁻¹. [16][17][19]* C-O stretching and O-H bending vibrations will also be observable in the fingerprint region of the spectrum. [13][16]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (193.24 g/mol ).

-

Characteristic fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). [20][21][22]The fragmentation of the cyclohexyl ring will also contribute to the overall mass spectrum.

Diagram: Spectroscopic Analysis Workflow

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. By integrating predictive data with established, rigorous experimental protocols and theoretical spectroscopic principles, this document serves as a valuable resource for researchers in drug discovery and chemical development. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. A thorough understanding and empirical determination of these fundamental properties are paramount for advancing the development of molecules like 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid from the laboratory to potential real-world applications.

References

- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical Properties of N-Cyclohexylmaleimide.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.

- JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- Chemistry LibreTexts. (2021, December 27). 8.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Wisconsin-Platteville. (n.d.). Carboxylic Acids.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.

- JoVE. (2024, December 5).

- Fiveable. (n.d.). Cyclohexyl Definition - Organic Chemistry Key Term.

- National Institutes of Health. (2022, August 14). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. PMC.

- thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Chemistry LibreTexts. (2025, January 19). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- University of Alberta. (n.d.). Melting point determination.

- University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.

- ChemicalBook. (n.d.). 1631-25-0(N-Cyclohexylmaleimide) Product Description.

- Scribd. (n.d.).

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Chemistry LibreTexts. (2022, April 7). 6.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Institut Laue-Langevin. (2012, May 23). Effects of Structure Variation on Solution Properties of Hydrotropes: Phenyl versus Cyclohexyl Chain Tips.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (n.d.).

- National Institutes of Health. (2013, August 8).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- CymitQuimica. (n.d.). 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

- Inventiva Pharma. (n.d.).

- World Health Organiz

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

Sources

- 1. 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. fiveable.me [fiveable.me]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Solubility Measurements | USP-NF [uspnf.com]

- 5. enamine.net [enamine.net]

- 6. who.int [who.int]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 18. echemi.com [echemi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 22. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

A Technical Guide to 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs, such as Atorvastatin (Lipitor®).[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal backbone for designing molecules that interact with biological targets. Within this class, N-unsubstituted pyrrole-2-carboxylic acids are of particular interest. The carboxylic acid moiety provides a key interaction point for active sites, while the C-5 position offers a vector for modification to tune properties like potency, selectivity, and pharmacokinetics.

This guide focuses on a specific derivative, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid (CAS Number: 1555763-56-8 ), a molecule that combines the established pyrrole-2-carboxylic acid pharmacophore with a lipophilic cyclohexyl group. This substitution is anticipated to enhance binding affinity in hydrophobic pockets of target proteins and improve membrane permeability. We will provide an in-depth look at its chemical properties, a robust and logical synthetic strategy, a standard workflow for its characterization, and a discussion of its potential applications in drug discovery based on the established biological activities of its structural analogs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

| Property | Value | Source |

| CAS Number | 1555763-56-8 | ChemicalBook[2] |

| Molecular Formula | C₁₁H₁₅NO₂ | CymitQuimica[3] |

| Molecular Weight | 193.25 g/mol | CymitQuimica[3] |

| InChI Key | XXJRKTLJUWDXIH-UHFFFAOYSA-N | CymitQuimica[3] |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(N2)C(=O)O | PubChem (Inferred) |

| Appearance | White to off-white solid (Predicted) | N/A |

| Storage Conditions | 2-8°C under inert gas (e.g., Argon) | ChemicalBook[2] |

Note: Properties such as melting point, pKa, and solubility are not yet publicly documented and would require experimental determination.

Synthesis Pathway: A Mechanistic Approach via Paal-Knorr Condensation

The synthesis of substituted pyrroles is a well-established field, with the Paal-Knorr synthesis being a primary and highly reliable method.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, for N-unsubstituted pyrroles, ammonia or an ammonia equivalent like ammonium acetate.[5]

For the targeted synthesis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a logical retrosynthetic approach points to a 1,4-dicarbonyl precursor bearing the necessary cyclohexyl and carboxylate functionalities. The proposed forward synthesis is detailed below.

Proposed Synthetic Protocol

Objective: To synthesize 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid from a suitable 1,4-dicarbonyl precursor.

Step 1: Precursor Synthesis (e.g., via Friedel-Crafts acylation followed by oxidation or other standard methods not detailed here) to obtain Ethyl 2,5-dioxo-6-cyclohexylhexanoate.

Step 2: Paal-Knorr Pyrrole Formation

-

To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl precursor, ethyl 2,5-dioxo-6-cyclohexylhexanoate (1.0 eq).

-

Add a suitable solvent such as glacial acetic acid or ethanol.

-

Add ammonium acetate (CH₃COONH₄) (3.0-5.0 eq) as the ammonia source.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: The acidic conditions catalyze the reaction by protonating a carbonyl group, activating it for nucleophilic attack.[6] The amine attacks both carbonyls sequentially to form a five-membered dihydroxy intermediate.[5] Subsequent acid-catalyzed dehydration yields the aromatic pyrrole ring.[4]

-

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of sodium hydroxide (NaOH) (2.0-3.0 eq) and heat the mixture at 65-70 °C for 3-5 hours, monitoring by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and wash with a nonpolar solvent like ethyl acetate to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with cold 1M hydrochloric acid (HCl). This protonates the carboxylate, causing the final product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol/water) to yield pure 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

Logical Workflow for Paal-Knorr Synthesis

Caption: Proposed workflow for the synthesis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

Standard Characterization Workflow

Post-synthesis, rigorous characterization is required to confirm the identity, purity, and structure of the final compound. This is a self-validating system where orthogonal analytical techniques provide complementary data to build a complete profile of the molecule.

Experimental Characterization Protocol

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Assess purity and establish a retention time.

-

Method: A sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected onto a C18 reverse-phase column. A gradient elution method is typically used, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes. Purity is determined by the peak area percentage at a specific wavelength (e.g., 254 nm).

-

-

Mass Spectrometry (MS):

-

Objective: Confirm molecular weight.

-

Method: Typically coupled with HPLC (LC-MS), the eluent is directed into an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) is analyzed. For this compound (C₁₁H₁₅NO₂), the expected exact mass is 193.1103. One would look for the [M+H]⁺ ion at ~194.1176 and/or the [M-H]⁻ ion at ~192.1030.[7][8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Elucidate the chemical structure.[9]

-

Method: The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Will confirm the number of distinct protons and their connectivity. Expected signals would include those for the cyclohexyl group, the two protons on the pyrrole ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Will confirm the number of distinct carbon atoms, including the carbonyl carbon of the carboxylic acid.

-

2D NMR (e.g., COSY, HSQC): Used if necessary to resolve complex signal overlap and confirm specific proton-proton and proton-carbon correlations.

-

Diagram of the Characterization Workflow

Caption: Standard workflow for the analytical characterization of a novel organic compound.

Potential Applications in Drug Discovery

While specific biological data for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is not widely published, the therapeutic potential can be inferred from structurally related pyrrole-2-carboxylate and carboxamide derivatives. The pyrrole-2-carboxylic acid scaffold is a known pharmacophore with diverse biological activities.

-

Antitubercular Agents: Pyrrole-2-carboxamides have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[10] The cyclohexyl group could potentially enhance binding in the hydrophobic domains of such targets.

-

Antimicrobial and Antibiofilm Agents: The parent pyrrole ring is found in natural antibiotics like pyrrolnitrin.[1] More complex derivatives have shown broad antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] Some pyrrole dicarboxylic acids act as quorum sensing inhibitors, which can disrupt biofilm formation and enhance the efficacy of traditional antibiotics.

-

Anticancer Activity: Pyrrole derivatives have been synthesized and evaluated as anticancer agents, with some showing the ability to bind DNA and induce cell cycle arrest and apoptosis in tumor cell lines.[12]

-

Enzyme Inhibition: The aminocoumarin antibiotics, which contain a pyrrole-2-carboxylic acid moiety, are potent inhibitors of DNA gyrase, an essential bacterial enzyme.[13] This highlights the potential of this scaffold to be developed into inhibitors for other enzymes, such as kinases or proteases, where the cyclohexyl group could occupy a hydrophobic pocket.

The introduction of the C5-cyclohexyl group is a classic medicinal chemistry strategy to increase lipophilicity, which can enhance cell permeability and interaction with hydrophobic binding sites, potentially leading to improved potency and a modified pharmacological profile compared to smaller analogs.

Conclusion

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid represents a promising, yet underexplored, molecule for chemical and biological investigation. Its structure combines the biologically relevant pyrrole-2-carboxylic acid scaffold with a lipophilic cyclohexyl moiety, suggesting potential for enhanced activity in various therapeutic areas, including infectious diseases and oncology. The synthetic route via Paal-Knorr condensation is robust and well-precedented, allowing for accessible production for research purposes. This guide provides the foundational chemical knowledge and experimental frameworks necessary for scientists to synthesize, characterize, and explore the full potential of this intriguing compound.

References

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

-

PubMed Central. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ResearchGate. (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. [Link]

-

Bentham Science Publisher. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. [Link]

-

ResearchGate. Analysis of pyrrole-2-carboxylic acids in extracts of bacterial... [Link]

-

ResearchGate. (PDF) Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. [Link]

-

MDPI. Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. [Link]

-

NIH. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. [Link]

-

Springer Nature Experiments. Chemical Identification Strategies Using Liquid Chromatography-Photodiode Array-Solid-Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. Experimental reporting. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 2. 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid | 1555763-56-8 [amp.chemicalbook.com]

- 3. 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Identification Strategies Using Liquid Chromatography-Photodiode Array-Solid-Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Experimental reporting [rsc.org]

- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a novel chemical entity with a structure suggestive of potential biological activity, owing to its pyrrole-2-carboxylic acid core. This scaffold is present in numerous compounds with demonstrated therapeutic properties, including anticancer, antimicrobial, and antiviral effects[1][2]. This guide presents a comprehensive, step-by-step framework for the systematic investigation of the mechanism of action of this compound, from initial screening to preclinical evaluation. The methodologies outlined herein are designed to provide a robust and self-validating pathway for researchers to uncover its therapeutic potential and molecular targets.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities[1][2]. Its unique electronic and structural properties allow it to interact with a wide range of biological targets. Derivatives of pyrrole-2-carboxylic acid, in particular, have shown promise in various therapeutic areas. For instance, some derivatives have been investigated for their antitumor properties, acting through mechanisms such as cell cycle arrest and induction of apoptosis[3][4]. Furthermore, related structures have demonstrated quorum sensing inhibitory activity in bacteria, suggesting potential applications in combating antimicrobial resistance[5].

Given this precedent, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid (Figure 1) represents an intriguing candidate for drug discovery. The presence of a bulky cyclohexyl group at the 5-position of the pyrrole ring may confer unique properties, such as altered lipophilicity and target selectivity, compared to other known pyrrole derivatives. This guide provides a detailed roadmap for elucidating the mechanism of action of this promising, yet uncharacterized, compound.

Figure 1: Chemical Structure of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Sources

- 1. scispace.com [scispace.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel acenaphtho[1,2-b]pyrrole-carboxylic acid family: synthesis, cytotoxicity, DNA-binding and cell cycle evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Validation of Therapeutic Targets for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole chemical scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide focuses on a specific, under-investigated derivative, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid . Due to the limited direct biological data on this compound, this document serves as a predictive and methodological framework. It leverages structure-activity relationship (SAR) insights from its core motifs—the pyrrole-2-carboxylic acid head and the cyclohexyl tail—to hypothesize potential therapeutic target classes. More importantly, it provides a comprehensive, step-by-step technical guide with detailed protocols for the experimental validation of these predicted targets, empowering researchers to systematically uncover the compound's therapeutic potential.

Introduction: Compound Profile and Rationale

Chemical Structure: 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid (CAS No. 1555763-56-8) is an organic compound featuring a central pyrrole ring, a carboxylic acid group at the 2-position, and a cyclohexyl group at the 5-position.[2]

-

The Pyrrole-2-carboxylic acid moiety: This polar, amphoteric head is a known pharmacophore. The parent compound, pyrrole-2-carboxylic acid, exhibits a range of biological activities, including antiparasitic action through the inhibition of proline racemase and antifungal properties.[3][4] Derivatives of this core have been investigated as anti-proliferative agents and inhibitors of the SARS coronavirus.[3][5]

-

The 5-Cyclohexyl moiety: This non-polar, bulky group significantly increases the compound's lipophilicity. Such groups are critical for mediating interactions within hydrophobic pockets of target proteins. Notably, other cyclohexyl-containing compounds have been identified as potent inhibitors of enzymes like N-myristoyltransferase-1 (NMT-1), where the cyclohexyl ring is crucial for binding.[6]

The combination of these two motifs suggests that 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a promising candidate for engaging with biological targets that possess both polar and hydrophobic binding domains.

Predictive Target Analysis and Hypothesized Target Classes

Based on the SAR of its constituent parts, we can hypothesize several promising classes of therapeutic targets for investigation.

-

Enzymes: The compound's structure is well-suited for binding to enzymatic active sites.

-

Transferases: Human N-myristoyltransferase (NMT) is an attractive target, given its known inhibitors feature a cyclohexyl group for binding.[6] NMT is a key enzyme in cancer and infectious diseases.

-

Kinases: As a vast and critical class of drug targets, kinases are a logical target class to screen against. The compound could potentially act as an ATP-competitive or allosteric inhibitor.

-

Metabolic Enzymes: The structural similarity to proline and the known activity of the parent acid against proline racemase suggest that enzymes involved in amino acid metabolism could be potential targets.[3][4]

-

-

Anti-proliferative and Cell Cycle Pathways: Various pyrrole and pyrazole carboxylic acid derivatives have demonstrated potent anti-proliferative activity against a range of tumor cell lines, often by inducing cell cycle arrest.[5] Therefore, proteins that regulate cell cycle progression (e.g., cyclins, CDKs) are plausible targets.

-

Bacterial Quorum Sensing (QS) Pathways: Specific pyrrole dicarboxylic acids have been shown to inhibit QS in pathogens like Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation.[7] This makes QS-related proteins a potential target class for developing novel anti-infective agents.

A Methodological Workflow for Target Identification and Validation

The following section provides a robust, multi-step workflow designed to move from a hypothesized target to a fully validated one. This process integrates biophysical, biochemical, and cellular methods to build a comprehensive evidence package.

Caption: A workflow for validating a hypothesized therapeutic target.

Step 1: Confirming Target Engagement in a Cellular Environment

The first and most critical step is to confirm that the compound directly interacts with its intended target within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[8][9]

Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand (our compound), its tertiary structure becomes more stable. This increased stability means it requires more thermal energy to denature and aggregate. By heating cells to various temperatures, we can observe that ligand-bound proteins remain soluble at higher temperatures compared to their unbound counterparts.[11]

-

Cell Culture and Treatment:

-

Culture the chosen human cell line (e.g., HEK293 for overexpression, or a cancer cell line like MCF-7 if relevant) to ~80% confluency.

-

Treat cells with various concentrations of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under standard culture conditions.

-

-

Heat Challenge:

-

Harvest the treated cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). An unheated sample serves as a control.[8]

-

-

Cell Lysis and Fractionation:

-

Cool the samples to room temperature.

-

Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release intracellular contents.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins and cell debris.[10]

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Measure the total protein concentration in each sample (e.g., using a BCA assay).

-

Analyze equal amounts of total protein from each sample via SDS-PAGE and Western Blotting using a specific antibody against the hypothesized target protein.[12]

-

-

Data Interpretation:

-

Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

-

Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

-

Step 2: Quantifying Binding Affinity and Kinetics

Once engagement is confirmed, the next step is to quantify the interaction. Surface Plasmon Resonance (SPR) is a powerful biophysical technique that provides real-time, label-free data on binding kinetics.[13][14]

Causality: SPR detects changes in the refractive index at the surface of a sensor chip.[15] One molecule (the "ligand," e.g., the purified target protein) is immobilized on the chip. A solution containing the other molecule (the "analyte," our compound) is flowed over the surface. When the analyte binds to the ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected and plotted on a sensorgram.[16] From this, we can calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), a measure of binding affinity.

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize the purified recombinant target protein onto the chip surface to a target density. A reference channel should be prepared in parallel (activated and deactivated) to subtract non-specific binding.

-

-

Analyte Injection and Data Collection:

-

Prepare a dilution series of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound solutions over the ligand and reference surfaces at a constant flow rate, starting with the lowest concentration.

-

Monitor the binding response in real-time to generate a sensorgram, which includes an association phase (during injection) and a dissociation phase (when buffer flows over the chip).

-

-

Data Analysis:

-

After subtracting the reference channel signal, fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model).

-

This fitting process will yield the kinetic constants kₐ (association rate) and kₑ (dissociation rate).

-

Calculate the equilibrium dissociation constant (Kₑ) as the ratio kₑ/kₐ. A lower Kₑ value signifies higher binding affinity.

-

Step 3: Validating Functional Consequence of Binding

Confirming that the compound binds to the target is essential, but demonstrating that this binding event leads to a functional modulation (typically inhibition) is the ultimate goal. This requires a specific biochemical assay. For a hypothesized kinase target, the ADP-Glo™ Kinase Assay is a versatile and robust choice.[17][18]

Causality: Most kinases function by transferring a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction.[19] The assay works in two steps: first, any remaining ATP is depleted. Second, the ADP is converted back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[17][20] An effective inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

Caption: Inhibition of a kinase cascade by a therapeutic compound.

-

Kinase Reaction Setup:

-

In a multi-well plate (e.g., 384-well), add the following components: the kinase buffer, the specific substrate for the target kinase, and a range of concentrations of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

-

Initiate the reaction by adding the purified kinase enzyme and ATP.[21]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

First Step: ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.[19]

-

-

Second Step: ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP, along with luciferase and luciferin.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[20]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescent signal against the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase's activity.

-

Data Synthesis and Candidate Prioritization

The strength of a target validation package lies in the convergence of evidence from orthogonal methods. The data from the described assays should be compiled to build a cohesive narrative.

| Assay | Key Parameter | Example Result for a "Hit" | Interpretation |

| CETSA | ΔTₘₐ₉₉ (Shift in Melting Temp.) | +4.2 °C at 10 µM | The compound directly binds and stabilizes the target protein in intact cells. |

| SPR | Kₑ (Dissociation Constant) | 85 nM | The compound exhibits high-affinity binding to the purified target protein. |

| ADP-Glo™ | IC₅₀ (Half-maximal Inhibitory Conc.) | 150 nM | The binding event translates into potent functional inhibition of the target's enzymatic activity. |

A strong candidate will demonstrate:

-

A significant thermal shift in CETSA.

-

A low nanomolar to high micromolar Kₑ in SPR.

-

An IC₅₀ value in the biochemical assay that is reasonably close to its binding affinity (Kₑ).

Conclusion and Future Directions

This guide outlines a predictive and methodological framework for elucidating the therapeutic targets of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. By leveraging SAR principles to form initial hypotheses and employing a rigorous validation workflow combining CETSA, SPR, and functional assays, researchers can systematically uncover the compound's mechanism of action. Successful validation of a target using these methods provides a strong foundation for subsequent lead optimization, preclinical studies, and the ultimate development of a novel therapeutic agent.

References

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Retrieved from [Link]

-

Khan, S. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

-

BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

-

Janovick, J. A., et al. (2012). Assay strategies for identification of therapeutic leads that target protein trafficking. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

-

Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology. Retrieved from [Link]

-

Yuan, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

-

Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

-

Creative Biolabs. (2024). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. Retrieved from [Link]

-

Kim, K. H., & Moon, E. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Retrieved from [Link]

-

An, Y., & Yu, J. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews. Retrieved from [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolo-pyrrole carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Yamabe, S., & Shimizu, M. (1977). Effects of pyrrol-carboxylic acid derivatives on the growth of coliphages. Chemical & Biological Interactions. Retrieved from [Link]

-

Karatas, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Gobis, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Wu, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Microbiology. Retrieved from [Link]

-

Ducker, S. H., et al. (2005). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

-

Cogan, D. P., et al. (2021). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexyl-2-(1-methylpyrrol-2-yl)benzimidazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]

- 10. scispace.com [scispace.com]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 15. denovobiolabs.com [denovobiolabs.com]

- 16. m.youtube.com [m.youtube.com]

- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 18. researchgate.net [researchgate.net]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. carnabio.com [carnabio.com]

Spectroscopic Characterization of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis of structurally related molecules. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Introduction

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a cyclohexyl group at the 5-position and a carboxylic acid group at the 2-position. The unique arrangement of these functional groups imparts specific chemical and physical properties, making its unambiguous structural confirmation through spectroscopic methods a critical step in its synthesis and application. This guide explains the causality behind the expected spectral features, providing a framework for the analysis of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR will provide definitive information about its structure. The spectra are predicted based on the known chemical shifts of pyrrole, pyrrole-2-carboxylic acid, and the influence of the cyclohexyl substituent.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the pyrrole ring protons, the cyclohexyl protons, the N-H proton of the pyrrole, and the acidic proton of the carboxylic acid.

-

Pyrrole Ring Protons: The protons at positions 3 and 4 of the pyrrole ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing carboxylic acid group at C2 will deshield the adjacent H3 proton, causing it to resonate at a higher chemical shift compared to the H4 proton.

-

Cyclohexyl Protons: The ten protons of the cyclohexyl group will likely appear as a complex multiplet in the aliphatic region of the spectrum. The proton attached to the carbon directly bonded to the pyrrole ring (methine proton) may be distinguishable at a slightly downfield position compared to the other cyclohexyl protons.

-

N-H and O-H Protons: The N-H proton of the pyrrole ring and the O-H proton of the carboxylic acid are expected to be broad singlets. Their chemical shifts can be highly variable and are dependent on solvent and concentration. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O shake experiment.[4]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (pyrrole) | 6.8 - 7.0 | d | ~3.5 |

| H4 (pyrrole) | 6.1 - 6.3 | d | ~3.5 |

| CH (cyclohexyl) | 2.5 - 2.8 | m | - |

| CH₂ (cyclohexyl) | 1.2 - 2.0 | m | - |

| N-H (pyrrole) | 11.0 - 12.0 | br s | - |

| O-H (carboxylic acid) | 12.0 - 13.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Pyrrole Ring Carbons: The five carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the carboxylic acid group (C2) will be significantly downfield due to the deshielding effect of the carbonyl group. The carbon attached to the cyclohexyl group (C5) will also be downfield.

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid will appear at a very downfield chemical shift, typically in the range of 160-170 ppm.[4]

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (pyrrole) | ~130 |

| C3 (pyrrole) | ~110 |

| C4 (pyrrole) | ~108 |

| C5 (pyrrole) | ~140 |

| C=O (carboxylic acid) | ~165 |

| CH (cyclohexyl) | ~40 |

| CH₂ (cyclohexyl) | 25 - 35 |

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid will be dominated by absorptions from the O-H and C=O groups of the carboxylic acid, and the N-H group of the pyrrole ring.[5][6]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5]

-

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[7][8]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the cyclohexyl group, while the C-H stretching of the pyrrole ring may appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is expected for the carbonyl (C=O) stretching of the carboxylic acid.[5]

-

C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region can be attributed to the C=C and C-N stretching vibrations of the pyrrole ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H (pyrrole) | 3300 - 3400 | Moderate, Sharp |

| C-H (aliphatic) | 2850 - 2960 | Strong |

| C=O (carboxylic acid) | 1680 - 1710 | Strong, Sharp |

| C=C (pyrrole) | 1500 - 1600 | Moderate |

| C-N (pyrrole) | 1400 - 1500 | Moderate |

Experimental Protocol: IR Spectroscopy

A detailed, step-by-step methodology for acquiring an IR spectrum.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

-

Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. The exact mass of these ions can be used to confirm the elemental composition of the molecule.

-

Fragmentation: Fragmentation pathways are highly dependent on the ionization method and energy. Common fragmentation patterns for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[9][10] For pyrrole derivatives, fragmentation can involve cleavage of the substituents from the ring.[11] A key fragmentation for this molecule would be the loss of the cyclohexyl group.

Predicted Mass Spectrometry Data (ESI):

| Ion | Predicted m/z |

| [M+H]⁺ | 194.1176 |

| [M-H]⁻ | 192.1030 |

| [M-H₂O+H]⁺ | 176.1070 |

| [M-COOH+H]⁺ | 149.1019 |

| [M-C₆H₁₁]⁺ | 112.0393 |

Experimental Protocol: Mass Spectrometry

A detailed, step-by-step methodology for acquiring a mass spectrum.

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS and are supported by data from structurally analogous compounds. The provided protocols offer a robust framework for the experimental characterization of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related heterocyclic compounds, ensuring a high degree of confidence in their structural assignments.

References

-

National Center for Biotechnology Information. "Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators." National Institutes of Health. Available at: [Link]

-

ResearchGate. "FTIR of Pyrrole (PYR) and of polypyrrole (PPYR)." Available at: [Link]

-

ResearchGate. "ATR-FTIR spectra of pure pyrrole before polymerization (a),..." Available at: [Link]

-

PubMed. "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Available at: [Link]

-

The Royal Society of Chemistry. "Supplementary Information." Available at: [Link]

-

PubChem. "Pyrrole-2-carboxylic acid." Available at: [Link]

-

National Institute of Standards and Technology. "Pyrrole." NIST WebBook. Available at: [Link]

-

Biological Magnetic Resonance Bank. "bmse000357 Pyrrole-2-carboxylic Acid." Available at: [Link]

-

SpectraBase. "Pyrrole-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts." Available at: [Link]

-

YouTube. "Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids." Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

National Institute of Standards and Technology. "1H-Pyrrole-2-carboxylic acid." NIST WebBook. Available at: [Link]

-

Wikipedia. "Pyrrole-2-carboxylic acid." Available at: [Link]

-

SpectraBase. "Pyrrole-2-carboxylic acid - Optional[1H NMR] - Spectrum." Available at: [Link]

-

University of Cambridge. "Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated." Available at: [Link]

-

ACS Publications. "Mass Spectrometric Analysis. Aromatic Acids and Esters." Analytical Chemistry. Available at: [Link]

-

Golm Metabolome Database. "Synonyms of Pyrrole-2-carboxylic acid." Available at: [Link]

-

Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]

-

University of Calgary. "IR Spectroscopy Tutorial: Carboxylic Acids." Available at: [Link]

-

MDPI. "2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid." Available at: [Link]

-

Chemistry LibreTexts. "8.10: Spectroscopy of Carboxylic Acid Derivatives." Available at: [Link]

-

National Institute of Standards and Technology. "1H-Pyrrole-2-carboxylic acid." NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. "1H-Pyrrole-2-carboxylic acid." NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. "1H-Pyrrole-2-carboxylic acid." NIST WebBook. Available at: [Link]

-

ResearchGate. "1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX." Available at: [Link]

Sources

- 1. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 3. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid: A Keystone Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole-2-Carboxylic Acid Core in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic scaffold that has demonstrated remarkable versatility in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of numerous therapeutic agents. Among its many derivatives, pyrrole-2-carboxylic acid stands out as a particularly valuable building block, lending itself to a wide array of chemical modifications and serving as a cornerstone for the development of compounds with diverse biological activities. The strategic placement of substituents on the pyrrole ring can profoundly influence the pharmacological profile of the resulting molecules, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. This guide delves into the discovery and history of a specific, yet significant, derivative: 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. While a singular, celebrated moment of discovery for this compound is not documented, its emergence is intrinsically linked to the broader narrative of rational drug design and the relentless pursuit of novel therapeutics.

A History Rooted in Structure-Activity Relationship Studies

The history of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is not one of a serendipitous discovery in nature, but rather a product of deliberate chemical exploration. Its genesis can be traced to the extensive structure-activity relationship (SAR) studies conducted on various classes of bioactive molecules. The introduction of a cyclohexyl group at the 5-position of the pyrrole-2-carboxylic acid scaffold is a strategic decision aimed at imparting specific physicochemical properties to the molecule. The bulky and lipophilic nature of the cyclohexyl moiety can enhance binding to hydrophobic pockets within biological targets, improve membrane permeability, and influence the overall metabolic stability of the compound.

The Pivotal Role in the Development of Antitubercular Agents

A significant breakthrough in understanding the importance of the 5-cyclohexyl-pyrrole scaffold came with the discovery of its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, research into inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) has highlighted the critical role of pyrrole-2-carboxamide derivatives.[7] MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new anti-TB drugs, especially in the face of rising drug resistance.

In the design of these MmpL3 inhibitors, a common structural motif involves a pyrrole-2-carboxamide core with a bulky, lipophilic group at the 5-position.[7] The cyclohexyl group has proven to be a particularly effective substituent in this regard. It is in this context that 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid emerges as a crucial precursor. The carboxylic acid functionality serves as a handle for the facile synthesis of a wide range of carboxamide derivatives, allowing for the systematic exploration of the SAR of the amide substituent.

The general synthetic approach to these potent antitubercular agents underscores the importance of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid as a starting material. The synthesis of the final active compounds, the pyrrole-2-carboxamides, typically involves the coupling of the carboxylic acid with a variety of amines.

Chemical Synthesis: A Plausible Retrosynthetic Approach

A logical retrosynthetic analysis would involve the disconnection of the carboxylic acid to a more accessible precursor, such as an ester or an aldehyde. A potential synthetic workflow is outlined below:

Caption: A plausible synthetic pathway to 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol: A Representative Synthetic Procedure

The following is a representative, step-by-step methodology for the synthesis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid based on common organic chemistry principles.

Step 1: Synthesis of 5-Cyclohexyl-1H-pyrrole-2-carbaldehyde

-

To a solution of ethyl 1H-pyrrole-2-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran), cooled to -78 °C under an inert atmosphere, is added a solution of cyclohexylmagnesium bromide in a dropwise manner.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-cyclohexyl-1H-pyrrole-2-carbaldehyde.

Step 2: Oxidation to 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

-

To a solution of 5-cyclohexyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., a mixture of tert-butanol and water) is added an oxidizing agent, such as potassium permanganate or sodium chlorite.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid.

-

Recrystallization from a suitable solvent system affords pure 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is presented in the table below.

| Property | Value |

| CAS Number | 1555763-56-8[1][3] |

| Molecular Formula | C11H15NO2[1] |

| Molecular Weight | 193.24 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Biological Activity and Therapeutic Potential

As previously discussed, the primary therapeutic potential of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid lies in its role as a key intermediate for the synthesis of MmpL3 inhibitors for the treatment of tuberculosis.[7] The corresponding carboxamide derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis.

The broader class of pyrrole-2-carboxylic acid derivatives has been investigated for a range of other biological activities, including:

-

Anticancer Activity: Certain substituted pyrrole derivatives have shown promising antiproliferative effects against various cancer cell lines.[8]

-

Antibacterial Activity: Beyond tuberculosis, pyrrole-based compounds have been explored as potential antibacterial agents against other pathogens.[9]

-

Anti-inflammatory Properties: The pyrrole scaffold has been incorporated into molecules with anti-inflammatory activity.

The cyclohexyl substituent in 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid provides a lipophilic anchor that can be exploited in the design of inhibitors for various enzymes and receptors where a hydrophobic binding pocket is present.

Future Directions and Conclusion

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, while not a widely known molecule in its own right, represents a crucial piece in the puzzle of modern drug discovery. Its history is intertwined with the systematic exploration of chemical space to identify novel therapeutic agents. The potent antitubercular activity of its carboxamide derivatives has solidified the importance of the 5-cyclohexyl-pyrrole scaffold and, by extension, the value of the parent carboxylic acid as a key synthetic intermediate.

References

- Stürmer, R. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(01), 0046-0048. DOI:10.1055/s-2001-9755.

-

Synthesis and Characterization of Compounds Related to Lisinopril. (2014). Scientia Pharmaceutica, 82(4), 739–756. [Link]

-

Molport. (n.d.). 5-cyclohexyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

- Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(3), 2251-2269.

- WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents. (2010). Google Patents.

-

Synthonix, Inc. (n.d.). 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

- Blazej, S., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(40), 26368–26380.

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2599. [Link]

-

1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. (2024). Frontiers in Cellular and Infection Microbiology, 14, 1413728. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(18), 4471-4477. [Link]

-

FCH Group. (2025). Focused Libraries. Retrieved from [Link]

-

Asinex. (2025). All screening libraries. Retrieved from [Link]

-

Prestwick Chemical. (n.d.). Prestwick Chemical Library®: 1760 drugs mainly FDA-approved. Retrieved from [Link]

-

Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. (2023). Oncology Letters, 26(4), 1-1. [Link]

- Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). RSC Medicinal Chemistry, 16(1), 1-1.

-

PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

Sources

- 1. 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 5-cyclohexyl-1H-pyrrole-2-carboxylic acid | 1555763-56-8 | Buy Now [molport.com]

- 3. 1555763-56-8 | MFCD07375482 | 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid [aaronchem.com]

- 4. Carboxylic Acid Fragment Library - Enamine [enamine.net]

- 5. Focused Libraries | FCH Group [fchgroup.net]

- 6. Prestwick Chemical Library®: 1760 drugs mainly FDA-approved - Prestwick Chemical Libraries [prestwickchemical.com]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

solubility of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.246 g/mol ), a molecule of interest for researchers and drug development professionals.[3]

We will explore the theoretical underpinnings of its solubility based on its distinct structural features, provide a predictive solubility profile across a range of common laboratory solvents, and detail a robust experimental protocol for its empirical determination. This document is designed to serve as a practical and authoritative resource, grounding theoretical principles in actionable laboratory methods.

Physicochemical and Structural Analysis

The solubility of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is dictated by the interplay of its three primary structural components: the polar carboxylic acid group, the moderately polar pyrrole ring, and the nonpolar cyclohexyl substituent.

-

Carboxylic Acid Group (-COOH): This is the most significant contributor to polarity. The hydroxyl (-OH) and carbonyl (C=O) functionalities can act as both hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents like water and alcohols.[4][5] Furthermore, this acidic group allows for pH-dependent solubility; in basic media, it deprotonates to form a highly polar and water-soluble carboxylate salt.[6]

-

Pyrrole Ring (-C₄H₃NH-): The pyrrole ring itself is an aromatic heterocycle. The nitrogen-hydrogen (N-H) bond provides an additional hydrogen bond donor site, contributing to its affinity for polar solvents.[7][8]

-

Cyclohexyl Group (-C₆H₁₁): This bulky, saturated aliphatic ring is distinctly nonpolar and hydrophobic. Its presence increases the molecule's overall lipophilicity, which will favor solubility in nonpolar organic solvents and reduce solubility in aqueous media.[5]

The molecule's overall solubility in a given solvent is a balance between the hydrophilic character of the carboxylic acid and pyrrole groups and the hydrophobic nature of the cyclohexyl group.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This means a solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

-

Polar Solvents: Polar protic solvents (e.g., water, methanol) will readily engage in hydrogen bonding with the carboxylic acid and pyrrole N-H groups, facilitating dissolution.[11] Polar aprotic solvents (e.g., DMSO, acetone) can accept hydrogen bonds and engage in dipole-dipole interactions, also promoting solubility.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the hydrophobic cyclohexyl tail via London dispersion forces. The polar head of the molecule will disrupt these interactions, likely leading to poor solubility.[4]

-

pH-Dependent Aqueous Solubility: For carboxylic acids, aqueous solubility is critically linked to pH. When the pH of the solution is above the compound's pKa, the carboxylic acid group exists predominantly in its ionized (deprotonated) carboxylate form. This ionic species is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[6] Conversely, in acidic solutions (pH < pKa), the compound will be in its neutral, less soluble form.

-

Crystal Lattice Energy: For any solid to dissolve, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome the energy holding the molecules together in the crystal lattice (lattice energy).[12][13][14][15] A high lattice energy can result in poor solubility even if the molecule has favorable interactions with the solvent.

Predicted Solubility Profile